(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid

手性砌块 对映体纯度 立体选择性合成

Struggling with chiral specificity in D-amino acid research? (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid is a non-natural D-proline analog that delivers the precise (2R,3R) configuration required for enantioselective probes and catalysts. - Enables synthesis of D-amino acid oxidase inhibitors and chiral ligands. - Avoids interference from endogenous L-proline metabolism. - ≥97% purity, room-temperature storage, ready for immediate dispatch. Ideal for medicinal chemistry and biocatalysis programs demanding absolute stereochemical fidelity.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 119677-21-3
Cat. No. B041664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
CAS119677-21-3
Synonymstrans-3-Hydroxy-D-proline;  trans-3-Hydroxy-D-proline
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1CNC(C1O)C(=O)O
InChIInChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1
InChIKeyBJBUEDPLEOHJGE-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-3-羟基吡咯烷-2-羧酸 规格与立体化学


(2R,3R)-3-羟基吡咯烷-2-羧酸 (CAS 119677-21-3),亦称为 trans-3-羟基-D-脯氨酸,是一种立体化学明确的手性羟脯氨酸类似物,属于非蛋白源 D-氨基酸衍生物 。其分子式为 C₅H₉NO₃,分子量为 131.13 g/mol 。该化合物具有独特的 (2R,3R) 绝对构型,与天然存在的 trans-3-羟基-L-脯氨酸 (CAS 4298-08-2) 互为对映异构体 [1]。作为手性砌块,它被应用于医药化学和生化研究中,用于构建具有特定立体化学复杂性的分子框架 。

Chiral reference-standard workflow (2R,3R)-configured hydroxyproline analog for enantiomer-attribution studies and stereochemical-control research
Non-natural D-amino acid scaffold Supports synthesis of probes or catalysts targeting the opposite enantiomeric space relative to natural L-proline derivatives
Enantiomer-comparison study context Model compound for investigating stereochemistry-dependent biological recognition; requires batch-specific ee verification

(2R,3R)-3-羟基吡咯烷-2-羧酸 采购风险


尽管 3-羟基吡咯烷-2-羧酸存在多种立体异构体,但它们并非可互换的通用试剂。采购决策必须精确匹配所需的 (2R,3R) 绝对构型,因为立体化学的差异会从根本上改变分子的生物活性和物理化学性质 [1]。例如,其光学对映体 (2S,3S)-3-羟基吡咯烷-2-羧酸 (trans-3-羟基-L-脯氨酸, CAS 4298-08-2) 是胶原蛋白的天然成分 [2],而 (2R,3R) 异构体是一种非天然的 D-氨基酸衍生物,其与生物靶标的相互作用模式将截然不同。错误的立体化学选择可能导致实验失败、催化反应的对映选择性丧失,或生物活性丧失,从而造成研究资源和时间的浪费。

Target
(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid — non-natural D-enantiomer, not a constituent of mammalian collagen
Common Substitute Risk
(2S,3S)-trans-3-Hydroxy-L-proline (CAS 4298-08-2) — natural collagen component; enzyme recognition and target interaction profiles may differ fundamentally
Procurement Check
Verify absolute (2R,3R) configuration via chiral HPLC ee data; generic “3-hydroxyproline” or racemic material will not support stereospecific studies
Mismatch Consequence
Stereochemical mismatch may abolish enantioselective catalysis, alter bioactivity, or lead to unrecognized metabolic interference in enzyme studies
Similar CAS or generic name does not guarantee interchangeable stereochemistry. Verify configuration-specific documentation before substitution.

(2R,3R)-3-羟基吡咯烷-2-羧酸 量化差异证据


立体化学纯度:核心采购规格

在涉及手性中心的化学反应或生物测定中,立体化学纯度是关键的质量属性。(2R,3R)-3-羟基吡咯烷-2-羧酸 (CAS 119677-21-3) 供应商提供的产品规格通常标明其纯度(如 97% 或 96% )。然而,与更常见的天然 L-异构体相比,D-异构体的合成和纯化更具挑战性,因此采购时必须明确要求提供其对映体过量(ee值)的检测数据,以确保其 (2R,3R) 构型的专一性,避免因含有 (2S,3S) 对映体杂质而影响实验结果。

Enantiomeric purity
Specification review
Key procurement attribute
D-enantiomer ee data requires supplier batch-specific chiral HPLC report
Target: D-isomer purity often less standardized; ee must be confirmed
Baseline: Natural L-isomer production typically yields higher, more readily available ee specifications
Supports stereochemical-control context; ee verification is critical for asymmetric synthesis reproducibility
Context-dependent; request lot-specific chiral purity data before relying on absolute configuration
手性砌块 对映体纯度 立体选择性合成

酶底物特异性:对映体选择性

酶的活性位点对手性具有严格的选择性。研究表明,trans-3-羟基-L-脯氨酸 ((2S,3S)-异构体) 是人体内 trans-3-羟基-L-脯氨酸脱水酶的天然底物,其米氏常数 (Km) 约为 7.23 mM [1]。相比之下,(2R,3R)-3-羟基吡咯烷-2-羧酸 (trans-3-羟基-D-脯氨酸) 作为 D-异构体,不会被该酶有效识别和代谢 [2]。这种对映体选择性的底物识别是普遍的酶学原理。

Enzyme substrate specificity
Class-level inference
Reported Km context
D-isomer not recognized by human trans-3-hydroxy-L-proline dehydratase
Target: (2R,3R) — Km not measurable under reported conditions
Baseline: (2S,3S) L-isomer — Km ~7.23 mM (recombinant enzyme)
Supports enantiomer-specific enzyme recognition review; D-configuration may avoid endogenous L-proline metabolic pathways
Class-level enzyme stereoselectivity principle; data to verify in target assay system
酶底物特异性 脯氨酸羟化酶 代谢途径

不对称催化潜力

在不对称有机催化领域,手性脯氨酸及其衍生物是核心催化剂骨架。羟脯氨酸衍生物已被广泛研究用于催化羟醛缩合、Mannich 反应、Michael 加成等多种反应,以实现高对映选择性 [1]。尽管 (2R,3R)-3-羟基吡咯烷-2-羧酸本身作为催化剂的直接定量数据有限,但其 D-脯氨酸骨架可被视为一个关键的手性模块,用于构建新型催化剂,以合成与使用天然 L-脯氨酸衍生物所得产物构型相反的对映体产物 [2]。

Asymmetric catalysis potential
Data to verify
Enantiomer-matching principle
D-proline scaffold expected to yield opposite enantiomer products relative to L-proline catalysts
Target: (2R,3R) — direct catalytic data limited; inferred from D-proline class behavior
Baseline: L-proline derivatives — well-established organocatalysts with documented ee outcomes
Supports enantioselective catalyst design review; D-configuration scaffold provides access to opposite enantiomeric product space
Class-level inference based on proline organocatalysis principles; specific catalyst performance requires independent validation
不对称催化 手性配体 有机催化

(2R,3R)-3-羟基吡咯烷-2-羧酸 应用场景


对映体特异性探针与抑制剂

当研究靶点对底物或配体的手性有严格要求时,(2R,3R)-3-羟基吡咯烷-2-羧酸是合成对映体特异性分子探针或抑制剂的理想砌块。例如,在探索与 D-氨基酸相关的代谢途径或开发针对 D-氨基酸氧化酶的抑制剂时,使用 D-构型的砌块是必需的。其非天然构型有助于避免内源性 L-氨基酸代谢途径的干扰,从而可能提高探针的特异性和稳定性 。

特定立体化学药物砌块

在药物化学中,手性中心的引入对候选药物的活性和选择性至关重要。(2R,3R)-3-羟基吡咯烷-2-羧酸可作为一个有价值的手性合成子,用于构建一系列含有特定 (2R,3R) 立体化学的药物活性分子或天然产物类似物 。其应用领域可能包括抗病毒、抗糖尿病或 CNS 药物的研发 [1]。采购该化合物可为构建非天然立体化学结构的化合物库提供关键的合成路径。

手性配体与催化剂前体

对于需要合成特定对映体产物的化学家而言,(2R,3R)-3-羟基吡咯烷-2-羧酸可作为合成 D-脯氨酸类手性催化剂的起始原料 。通过对羟基和羧基的衍生化,可以制备一系列新型催化剂,用于催化不对称羟醛缩合、Michael 加成等反应,并有望获得与使用 L-脯氨酸类催化剂相反的对映体产物 [1]。这对于扩展不对称合成的产物空间具有重要价值。

立体化学-生物活性模型分子

(2R,3R)-3-羟基吡咯烷-2-羧酸是研究手性羟基脯氨酸在生物系统中作用的理想模型分子。通过将其与天然 L-异构体进行比较,可以深入探究立体化学如何影响与胶原蛋白稳定性、细胞信号传导或代谢相关的分子识别过程 。采购该化合物有助于开展关于手性氨基酸生物学功能的基础研究。

Application
Selection Property
Validation Focus
Enantiomer-specific probe & inhibitor synthesis
Non-natural D-enantiomer scaffold; avoids endogenous L-amino acid metabolic interference
Enantiomer-attribution review in target enzyme or receptor assays
Stereochemically defined medicinal chemistry building block
(2R,3R) absolute configuration for constructing non-natural stereochemical frameworks
Stereochemical-control context in lead optimization
Chiral ligand & organocatalyst precursor
D-proline-type scaffold for accessing opposite enantiomeric product space
Enantioselectivity validation in asymmetric reaction screening
Stereochemistry-bioactivity model molecule
Pairwise comparison tool against natural L-isomer for stereochemistry-dependent recognition studies
Model-response interpretation in molecular recognition or metabolic stability assays
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